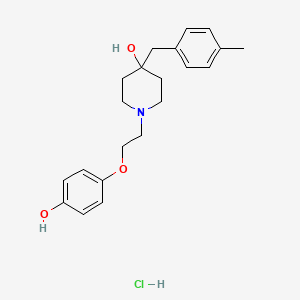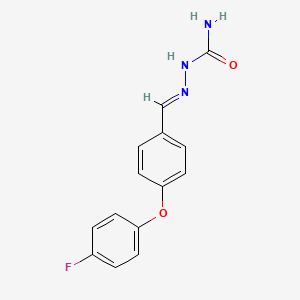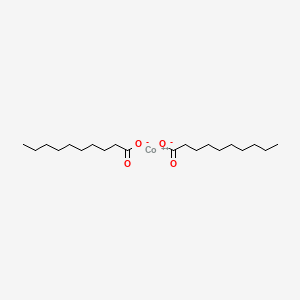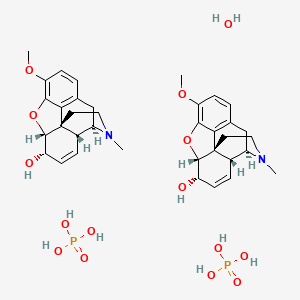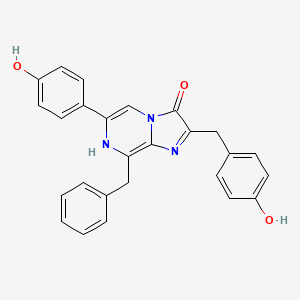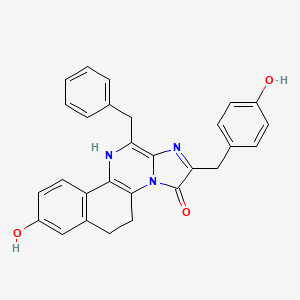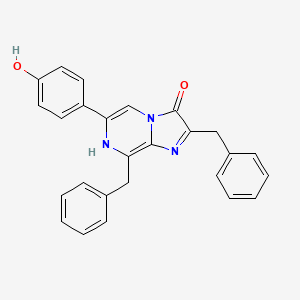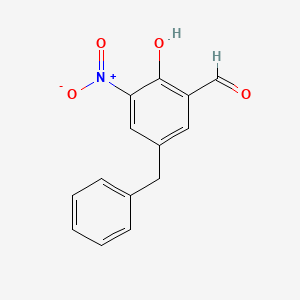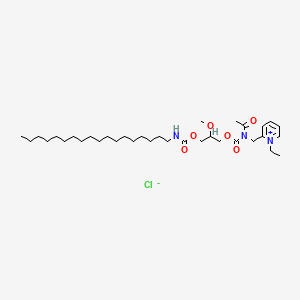
2-(N-Acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl)-1-ethylpyridinium
Übersicht
Beschreibung
Competitive PAF receptor antagonist. Inhibits PAF induced human platelet aggregation. Inhibits PAF induced hypotension and lethality.
CV-6209 is a potent antagonist of the platelet-activating factor (PAF) receptor, with IC50 values of 75 and 170 nM, respectively. CV-6209 has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen. CV-6209 is used to study the role of PAF receptor signaling in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Platelet-Activating Factor Antagonist
CV-6209 is a potent platelet-activating factor (PAF) antagonist . PAF is a potent phospholipid mediator involved in many physiological and pathological processes, including inflammation and allergy. By antagonizing the effects of PAF, CV-6209 can potentially mitigate these conditions.
Organ Transplantation
CV-6209 has been used in the preservation of heart and lung for transplantation . It has shown protective effects against ischemia-reperfusion injury, a major challenge in organ transplantation. This injury occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen.
Combination Therapy with Allopurinol
CV-6209 has been used in combination with allopurinol, a medication used to decrease high blood uric acid levels . This combination has been shown to provide significant protection from ischemia-reperfusion injury in a swine model of heart-lung transplantation .
Edema Treatment
CV-6209 has shown significant activity in various models of paw edema, except those induced by zymosan A and arachidonic acid . Edema is a condition characterized by an excess of watery fluid collecting in the cavities or tissues of the body.
Wirkmechanismus
Target of Action
CV-6209, also known as 2-(N-Acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl)-1-ethylpyridinium, is a potent antagonist of the platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
CV-6209 inhibits the PAF-induced aggregation of rabbit and human platelets, with IC50 values of 75 nM and 170 nM, respectively . It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen . CV-6209 can inhibit PAF-induced hypotension in rats .
Biochemical Pathways
The primary biochemical pathway affected by CV-6209 is the PAF signaling pathway. By inhibiting the action of PAF, CV-6209 prevents the aggregation of platelets and the release of serotonin from rabbit platelets stimulated with PAF . This inhibition can lead to a decrease in inflammation and anaphylaxis, which are typically mediated by PAF .
Pharmacokinetics
In terms of pharmacokinetics, CV-6209 is administered intravenously . It is administered in a single dosage of 1 mg/kg by slow intravenous injection at 1 hour before crossclamping of the aorta in both donors and recipients
Result of Action
The primary result of CV-6209’s action is the prevention of platelet aggregation and the inhibition of PAF-induced hypotension . This can have significant effects in conditions where PAF plays a role, such as in inflammation, anaphylaxis, and certain cardiovascular conditions .
Action Environment
The action of CV-6209 can be influenced by various environmental factors. For instance, the presence of other drugs, such as allopurinol, can potentially enhance the effectiveness of CV-6209 . .
Eigenschaften
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCCVGQZPNXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl)-1-ethylpyridinium | |
CAS RN |
100488-87-7 | |
| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 6209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)
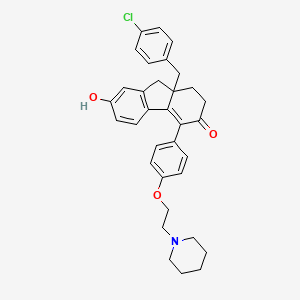

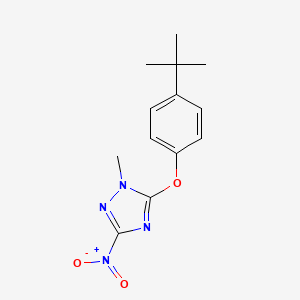
![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
